N-(4-methylcyclohexyl)methanesulfonamide

Description

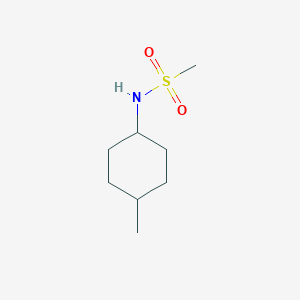

N-(4-Methylcyclohexyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a 4-methylcyclohexyl moiety. The cyclohexyl ring introduces steric bulk and conformational flexibility, while the para-methyl substituent influences electronic and steric properties. Sulfonamides are widely studied for their diverse applications in medicinal chemistry, materials science, and catalysis due to their stability, hydrogen-bonding capacity, and tunable reactivity .

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

N-(4-methylcyclohexyl)methanesulfonamide |

InChI |

InChI=1S/C8H17NO2S/c1-7-3-5-8(6-4-7)9-12(2,10)11/h7-9H,3-6H2,1-2H3 |

InChI Key |

KVWFRFHLAHUTDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)NS(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Hydrogenation of 4-Methylphenylboronic Acid Derivatives (Cis-Isomer)

Cis-4-methylcyclohexylamine is synthesized via catalytic hydrogenation of 4-methylphenylboronic acid or its esters (e.g., pinacol, neopentyl glycol, or catechol esters) using a rhodium-carbon catalyst. The reaction occurs in a hydrogenation solvent (e.g., tetrahydrofuran), followed by recrystallization to isolate the cis-isomer. Subsequent amine substitution with sulfamic acid in the presence of an inorganic base (e.g., sodium hydroxide) yields cis-4-methylcyclohexylamine with >85% yield and >99% purity.

Key conditions :

-

Catalyst : Rh/C (5–10 wt%)

-

Temperature : 25–50°C

-

Pressure : 1–3 bar H₂

-

Solvent : Tetrahydrofuran or methanol

Schmidt Reaction of Trans-4-Methylcyclohexanecarboxylic Acid (Trans-Isomer)

Trans-4-methylcyclohexylamine is produced via the Schmidt reaction, where trans-4-methylcyclohexanecarboxylic acid reacts with sodium azide in the presence of a protonic acid (e.g., sulfuric acid). This one-pot method avoids toxic hydrazoic acid and achieves yields exceeding 85% with 99.5% optical purity.

Key conditions :

-

Reactants : Trans-4-methylcyclohexanecarboxylic acid, sodium azide (1:1.2 molar ratio)

-

Acid catalyst : H₂SO₄ (4 equiv)

-

Temperature : 20–50°C

-

Solvent : Chloroform or dichloromethane

Sulfonylation of 4-Methylcyclohexylamine with Methanesulfonyl Chloride

The core step in synthesizing this compound involves reacting 4-methylcyclohexylamine (cis or trans) with methanesulfonyl chloride (MsCl). This exothermic reaction requires careful temperature control and solvent selection to maximize yield and purity.

Reaction Mechanism and Stoichiometry

Methanesulfonyl chloride reacts with the amine in a 1:1 molar ratio, forming the sulfonamide and hydrochloric acid as a by-product:

A slight excess of amine (1.1–1.3 equiv) neutralizes HCl, preventing side reactions.

Solvent Systems and Reaction Conditions

Nitroalkane solvents (e.g., nitroethane, nitromethane) are optimal due to their ability to dissolve both reactants and suppress by-product formation.

Typical protocol :

-

Dissolve 4-methylcyclohexylamine (1.1 equiv) in nitroethane (3:1 solvent-to-MsCl ratio).

-

Add MsCl dropwise at 25–30°C over 30–60 minutes.

-

Heat to 50–70°C for 1–3 hours to complete the reaction.

-

Cool to 0–10°C to precipitate the product, followed by filtration or centrifugation.

Yield optimization :

-

Temperature : 50–70°C (prevents premature crystallization)

-

Workup : Wash amine hydrochloride by-product with warm nitroalkane to recover residual product.

Comparative Analysis of Synthetic Routes

The table below summarizes data from representative examples adapted to this compound synthesis:

Key observations :

-

Nitroalkane-based methods achieve higher yields (94–96%) due to efficient by-product removal and solvent recyclability.

-

Prolonged reaction times (>12 hours) in amine substitution routes correlate with diminished returns due to solvent degradation.

-

Trans-isomer synthesis via the Schmidt reaction offers scalability but requires stringent temperature control to prevent isomerization.

Purification and Characterization

Crystallization and Filtration

Product isolation involves cooling the reaction mixture to 0–10°C, inducing crystallization. Nitroalkane solvents enable high recovery rates (>90%) with minimal product loss. Residual solvent is removed via vacuum distillation (e.g., 108°C at 10 mmHg).

Chromatographic Purification

For analytical-grade material, column chromatography on silica gel (eluent: dichloromethane/isopropanol 8:1) removes trace impurities.

Spectroscopic Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(4-methylcyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

N-(4-methylcyclohexyl)methanesulfonamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

Structural and Electronic Properties

N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide

- Positional Isomerism: The ortho- and meta-methylphenyl isomers exhibit distinct conformational preferences due to steric interactions between the methyl group and sulfonamide. DFT studies reveal that N-(2-methylphenyl)methanesulfonamide adopts a non-planar conformation to minimize steric strain, whereas the para-substituted cyclohexyl analog benefits from equatorial methyl positioning in a chair conformation, reducing steric clash .

- NMR Shifts : The ¹H NMR chemical shifts of aromatic protons in phenyl derivatives (e.g., δ 7.2–7.5 ppm) contrast with the aliphatic cyclohexyl protons (δ 1.0–2.5 ppm), reflecting differences in electronic environments .

N-(4-Chloro-2-nitrophenyl)methanesulfonamide

- Electron-Withdrawing Effects : The nitro and chloro groups enhance acidity (pKa ~8–9) compared to the electron-donating methyl group in N-(4-methylcyclohexyl)methanesulfonamide (estimated pKa ~10–11). This impacts solubility and reactivity in biological systems .

N-(4-Hydroxyphenyl)benzenesulfonamide

Physicochemical Properties

*Estimated using computational tools due to lack of experimental data.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methylcyclohexyl)methanesulfonamide in laboratory settings?

The synthesis typically involves reacting 4-methylcyclohexylamine with methanesulfonyl chloride under basic conditions. A common protocol uses sodium hydroxide or potassium carbonate as a base in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C. Reaction monitoring via thin-layer chromatography (TLC) and purification by recrystallization or column chromatography ensures high yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and hydrogen bonding.

- IR spectroscopy to identify sulfonamide S=O stretches (~1350–1150 cm⁻¹).

- Mass spectrometry (ESI-TOF or EI-MS) for molecular ion verification.

- X-ray crystallography (using SHELX software) for resolving crystal structures, as demonstrated in analogous sulfonamide derivatives .

Q. What are the common chemical reactions involving the sulfonamide group in this compound?

The sulfonamide group participates in:

- Nucleophilic substitution : Reacting with alkyl halides or amines.

- Hydrogen bonding : Influencing crystal packing and solubility.

- Oxidation : Forming sulfones under strong oxidizing conditions (e.g., H₂O₂/KMnO₄). Reaction conditions and outcomes depend on steric hindrance from the 4-methylcyclohexyl group .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry, predict frontier molecular orbitals (HOMO/LUMO), and simulate UV/Vis spectra. For example, studies on similar sulfonamides reveal charge distribution at the sulfonamide moiety, guiding hypotheses about electrophilic/nucleophilic sites . Computational models also assess steric effects from the 4-methylcyclohexyl group on reaction pathways .

Q. What strategies resolve contradictions in crystallographic data during structure refinement of sulfonamide derivatives?

- Use SHELXL for iterative refinement, prioritizing hydrogen-bonding networks (N–H⋯O) and anisotropic displacement parameters.

- Validate against spectroscopic data (e.g., NMR) to resolve ambiguities in atomic positions.

- Cross-check thermal parameters to identify disordered regions, as seen in N-(2-hydroxy-5-nitrophenyl)methanesulfonamide studies .

Q. How does the steric environment of the 4-methylcyclohexyl group influence reactivity and crystal packing?

The bulky cyclohexyl group:

- Reduces reaction rates in nucleophilic substitutions due to steric hindrance.

- Dictates crystal packing via van der Waals interactions, often forming layered structures.

- Affects solubility : Enhanced lipophilicity compared to linear alkyl analogs. These effects are quantifiable through comparative crystallography (e.g., torsion angle analysis) and molecular dynamics simulations .

Q. What methodological approaches are used to analyze hydrogen-bonding networks in sulfonamide crystals?

- X-ray diffraction identifies donor-acceptor distances and angles (e.g., N–H⋯O).

- Hirshfeld surface analysis maps intermolecular interactions, highlighting dominant hydrogen bonds.

- Thermogravimetric analysis (TGA) assesses stability influenced by H-bond networks, as shown in ethanol solvates of related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.